

An In-depth Technical Guide to the Spectroscopic Data of 4-Ethoxycarbonylbenzoate

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Compound of Interest

Compound Name: 4-Ethoxycarbonylbenzoate

Cat. No.: B15373282

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Disclaimer: Direct experimental spectroscopic data for **4-ethoxycarbonylbenzoate** is not readily available in public databases. The following guide is based on established spectroscopic principles for aromatic esters and data from closely related compounds, such as ethyl 4-hydroxybenzoate and diethyl terephthalate. The provided data should be considered illustrative of the expected spectral characteristics.

Introduction

4-Ethoxycarbonylbenzoate, also known as ethyl 4-carboxybenzoate, is an aromatic ester with significant applications in organic synthesis and as a building block in the development of pharmaceuticals and other functional materials. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed overview of the expected infrared (IR), nuclear magnetic resonance (^1H and ^{13}C NMR), and mass spectrometry (MS) data for **4-ethoxycarbonylbenzoate**, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for **4-ethoxycarbonylbenzoate**.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	Carbonyl	~1720	Strong
C-O Stretch (Ester)	Ester	~1270 and ~1100	Strong
C-H Stretch (Aromatic)	Aromatic Ring	~3100-3000	Medium
C-H Stretch (Aliphatic)	Ethyl Group	~2980-2850	Medium
C=C Stretch (Aromatic)	Aromatic Ring	~1600 and ~1480	Medium
C-H Bending (para-disubstituted)	Aromatic Ring	~850	Strong

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.1	Doublet (d)	2H	Aromatic Protons (ortho to -COOEt)
~7.9	Doublet (d)	2H	Aromatic Protons (ortho to -COOH)
4.4	Quartet (q)	2H	-OCH ₂ CH ₃
1.4	Triplet (t)	3H	-OCH ₂ CH ₃

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Ester)
~165	C=O (Carboxylic Acid)
~134	Aromatic C (quaternary)
~131	Aromatic C (quaternary)
~130	Aromatic CH
~129	Aromatic CH
~61	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Ratio	Relative Intensity	Proposed Fragment Ion
194	Moderate	[M] ⁺ (Molecular Ion)
165	High	[M - OCH ₂ CH ₃] ⁺
149	High	[M - OC ₂ H ₅] ⁺
121	Moderate	[C ₆ H ₄ COOH] ⁺
91	Low	[C ₇ H ₇] ⁺ (Tropylium ion)
45	Moderate	[COOC ₂ H ₅] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: A small amount of the solid **4-ethoxycarbonylbenzoate** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing a drop between two sodium chloride (NaCl) plates.
- Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or solvent is also recorded and subtracted from the sample spectrum.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of **4-ethoxycarbonylbenzoate** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition for ^1H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the ^1H NMR spectrum.
- Data Acquisition for ^{13}C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ^{13}C , a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance the signal.

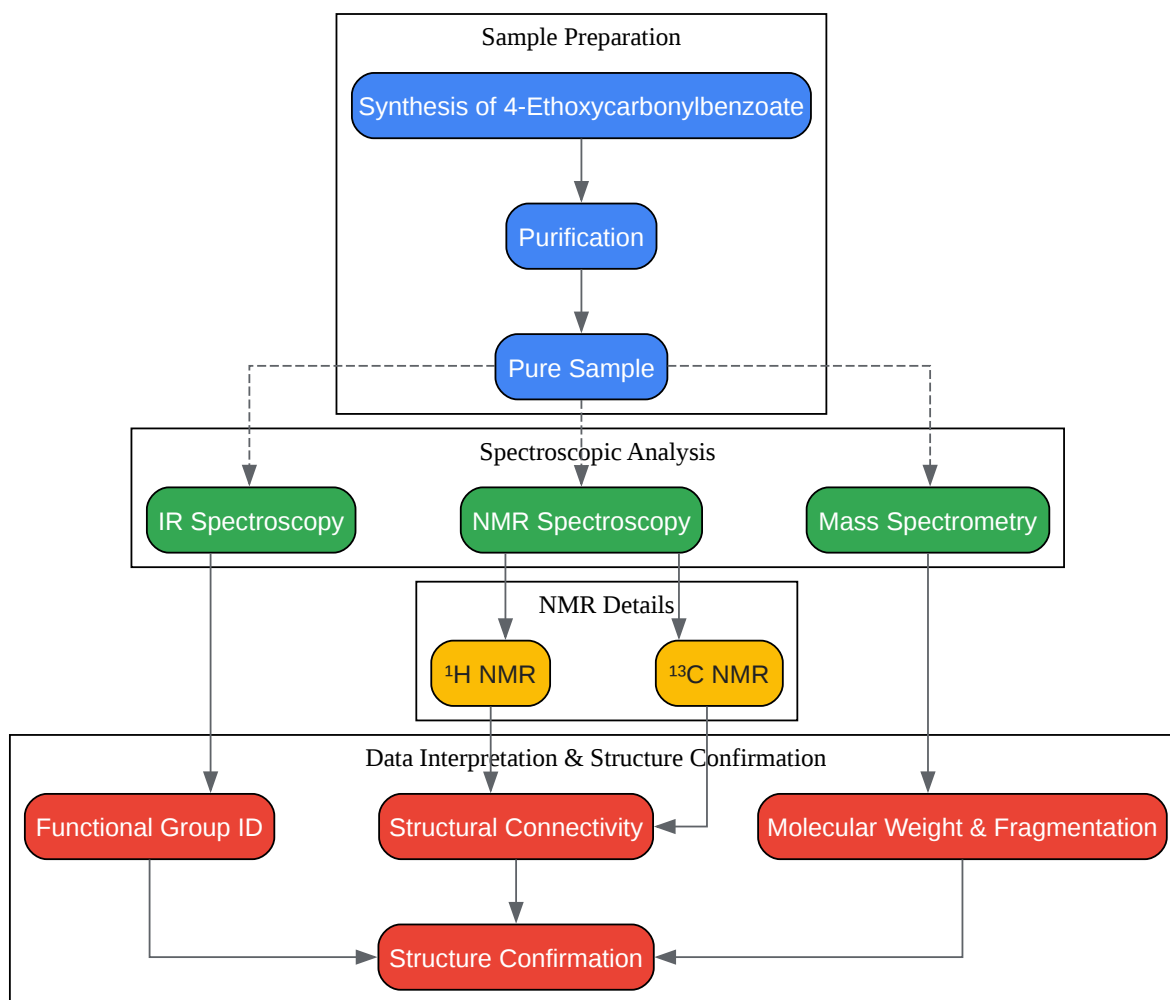
2.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.
- Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).

- **Ionization:** In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-ethoxycarbonylbenzoate**.



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Caption: Workflow for the spectroscopic analysis of **4-Ethoxycarbonylbenzoate**.

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